2-Fluoro-3-((methylthio)methyl)pyridine
Description
2-Fluoro-3-((methylthio)methyl)pyridine is a fluorinated pyridine derivative featuring a methylthio-methyl substituent at the 3-position. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.
The compound’s structural complexity necessitates advanced characterization techniques, such as NMR and mass spectrometry, to confirm regiochemistry and purity .
Properties
CAS No. |
190197-89-8 |
|---|---|
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.206 |
IUPAC Name |
2-fluoro-3-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H8FNS/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 |
InChI Key |
RTQHZYUSBSSWRM-UHFFFAOYSA-N |
SMILES |
CSCC1=C(N=CC=C1)F |
Synonyms |
Pyridine, 2-fluoro-3-[(methylthio)methyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)
- Key Differences : The methylthio group is located at the 5-position instead of the 3-position. This positional isomerism alters electronic distribution and steric interactions.
- Reactivity : The 5-position methylthio group may engage in different reaction pathways, such as oxidation to sulfone derivatives, compared to the 3-position analogue .
- Applications : Used as an intermediate in pharmaceuticals, similar to other fluoropyridines .
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
3-((Methylthio)methyl)pyridine Derivatives
- Example: Compounds like 3-(2-amino-5-fluoropyridin-3-yl)propanoate (from ) share the methylthio-methyl motif but lack fluorine.
- Biological Activity : The absence of fluorine may reduce metabolic resistance, as fluorination often slows oxidative degradation in vivo .
Spectral and Physicochemical Properties
Table 1: Comparative Data for Pyridine Derivatives
Preparation Methods
Fluorination Methodologies
Fluorination of pyridine derivatives often employs halogen-exchange reactions or diazotization-fluorination (Balz-Schiemann reaction). For example, patent CN102898358A demonstrates bromination followed by fluorination using hydrogen fluoride-pyridine (HF-pyridine) complexes under controlled temperatures. This approach avoids explosive diazonium intermediates, enhancing safety for industrial applications.
A comparative analysis of fluorination methods reveals:
The Balz-Schiemann method, while lower-yielding, operates under milder conditions suitable for lab-scale synthesis.
Thioether Functionalization at Position 3
Introducing the (methylthio)methyl (−CH₂SMe) group requires nucleophilic substitution or radical-mediated pathways. Patent CN111004171A highlights sodium borohydride reduction of ester intermediates to alcohols, which could be adapted for thiolation. For instance, 3-(bromomethyl)pyridine derivatives react with sodium thiomethoxide (NaSMe) to form thioethers:
Key parameters for this reaction include:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
-
Temperature: 50–80°C balances reaction rate and side-product formation.
-
Stoichiometry: A 1.2:1 molar ratio of NaSMe to bromide minimizes disulfide byproducts.
Integrated Synthesis Routes for 2-Fluoro-3-((methylthio)methyl)pyridine
Route 1: Sequential Fluorination and Thioether Formation
-
Substrate: 3-(Bromomethyl)-2-chloropyridine.
-
Fluorination: Halogen exchange with KF/Al₂O₃ at 180°C yields 2-fluoro-3-(bromomethyl)pyridine.
-
Thioether Formation: Treatment with NaSMe in DMF at 60°C for 6 hours.
Yield: 68–73% (over two steps).
Advantages: Scalable for bulk production.
Limitations: High-temperature fluorination requires specialized equipment.
Route 2: Diazotization-Fluorination Followed by Thiolation
-
Substrate: 2-Amino-3-(hydroxymethyl)pyridine.
-
Fluorination: Diazotization with NaNO₂/HCl followed by HF-pyridine treatment at −5°C.
-
Bromination/Thioether Formation: Hydroxymethyl → bromomethyl (PBr₃), then NaSMe substitution.
Yield: 58–62% (over three steps).
Advantages: Mild fluorination conditions.
Limitations: Multi-step purification reduces efficiency.
Challenges and Optimization Strategies
Regioselectivity in Fluorination
Electron-withdrawing groups (e.g., −CH₂SMe) meta-direct fluorination, favoring position 2. Computational studies (DFT) indicate fluorine’s electronegativity increases ring electron deficiency, stabilizing the transition state at position 2.
Byproduct Mitigation
-
Disulfide Formation: Use degassed solvents and inert atmospheres to suppress oxidative coupling of thiols.
-
Over-fluorination: Limit HF-pyridine exposure time to 1–2 hours.
Industrial-Scale Considerations
Patent CN111004171A emphasizes solvent recovery and catalyst reuse to reduce costs. For example, 1,2-dichloroethane and triethylamine are distilled and recycled, lowering raw material expenses by 30–40%.
Emerging Techniques
Recent advances include photoredox catalysis for C–H fluorination, potentially bypassing pre-functionalized substrates. However, these methods remain experimental for pyridine systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-3-((methylthio)methyl)pyridine, and how can purity be ensured?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For fluorinated pyridines, fluorination using agents like DAST (diethylaminosulfur trifluoride) or halogen exchange under palladium catalysis is common. The methylthio methyl group may be introduced via thiol-ene coupling or alkylation of a thiol precursor .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC is recommended. Purity can be verified via GC-MS (>95%) or NMR (absence of extraneous peaks) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR identifies fluorine substitution (δ ~-120 ppm for aromatic F). NMR distinguishes methylthio methyl protons (δ 2.1–2.3 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 187.06). IR spectroscopy detects C-F (1100–1000 cm) and C-S (700–600 cm) stretches .
Q. How does the methylthio methyl group influence the compound’s stability under storage?
- The methylthio group is prone to oxidation. Store under inert atmosphere (N/Ar) at -20°C in amber vials. Stability can be monitored via periodic HPLC analysis; degradation products (e.g., sulfoxide) appear as new peaks at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this pyridine derivative?
- The fluorine atom at position 2 deactivates the ring, directing electrophiles to position 4 or 5. The methylthio methyl group at position 3 is electron-donating, further activating position 6. DFT studies (e.g., using Gaussian09) can map electrostatic potential surfaces to predict reactivity .
Q. How can this compound be leveraged in Suzuki-Miyaura coupling reactions?
- The pyridine ring can act as a directing group. For cross-coupling, introduce a boronic ester at position 4 via iridium-catalyzed C-H borylation. Use Pd(PPh) (5 mol%) and KCO in dioxane/HO (80°C, 12 h) to couple with aryl halides .
Q. What strategies mitigate contradictions in reported biological activity data for fluorinated pyridines?
- Variations in bioassay conditions (e.g., cell lines, solvent DMSO concentration) often cause discrepancies. Standardize assays using positive controls (e.g., α-naphthoflavone for CYP1B1 inhibition) and validate via dose-response curves (IC ± SEM). Molecular docking (AutoDock Vina) can reconcile structural-activity relationships .
Q. How can computational methods guide retrosynthetic planning for derivatives?
- AI-driven tools (e.g., IBM RXN for Chemistry) propose routes using known reaction templates. For example, retrosynthetic cleavage of the methylthio methyl group may suggest thiol addition to a pre-fluorinated pyridine aldehyde. Validate feasibility with DFT-calculated transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
